molecular formula C9H11Cl2NO2 B11876973 Ethyl 5-(chloromethyl)nicotinate hydrochloride

Ethyl 5-(chloromethyl)nicotinate hydrochloride

Cat. No.: B11876973
M. Wt: 236.09 g/mol
InChI Key: JGXPYVRSKILRJN-UHFFFAOYSA-N
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Description

Ethyl 5-(chloromethyl)nicotinate hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO2. It is a derivative of nicotinic acid and is used in various chemical and pharmaceutical applications. The compound is known for its reactivity due to the presence of the chloromethyl group, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(chloromethyl)nicotinate hydrochloride can be synthesized through a multi-step process. One common method involves the chloromethylation of ethyl nicotinate. The reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chloromethylation reactors. The process is optimized for high yield and purity, often incorporating continuous monitoring and control systems to ensure consistent product quality. The final product is purified through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chloromethyl)nicotinate hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include primary alcohols.

Scientific Research Applications

Ethyl 5-(chloromethyl)nicotinate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(chloromethyl)nicotinate hydrochloride involves its interaction with molecular targets such as nicotinic receptors. The chloromethyl group allows for covalent binding to nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, producing active metabolites that further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(chloromethyl)nicotinate
  • Ethyl 6-(chloromethyl)nicotinate
  • Ethyl 5-(bromomethyl)nicotinate

Uniqueness

Ethyl 5-(chloromethyl)nicotinate hydrochloride is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability compared to other similar compounds.

Properties

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

IUPAC Name

ethyl 5-(chloromethyl)pyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)8-3-7(4-10)5-11-6-8;/h3,5-6H,2,4H2,1H3;1H

InChI Key

JGXPYVRSKILRJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)CCl.Cl

Origin of Product

United States

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